N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is a chemical compound with significant interest in organic synthesis and biochemical applications. It is classified as an amide due to its functional group, which consists of a carbonyl group linked to a nitrogen atom. This compound is used in various scientific research contexts, particularly in studies involving biological interactions and organic synthesis.
The compound can be synthesized through reactions involving 3-(2-aminoethoxy)aniline and 4-methoxybenzoyl chloride, leading to the formation of the desired amide product. The hydrochloride salt form is often utilized for enhanced solubility and stability in various applications.
The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-methoxybenzoyl chloride. The reaction is generally performed under controlled temperature and pressure conditions to ensure optimal yield and purity.
The structure of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride features a phenyl ring substituted with an aminoethoxy group and a methoxybenzamide moiety. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in aqueous solutions.
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride can undergo various chemical reactions typical for amides:
The mechanism of action for N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride has several scientific applications:
Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide constitute first-generation CRBN binders used extensively in PROTAC engineering. These ligands share a conserved glutarimide moiety that docks into CRBN's hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), while their variable phthalimide rings enable neo-substrate recruitment [5] [7]. This binding induces conformational changes in CRBN, reprogramming its substrate specificity toward non-native "neo-substrates" like transcription factors IKZF1/3 and GSPT1 – a mechanism exploited therapeutically in multiple myeloma [4] [9].
Table 1: Key Features of CRBN-Recruiting PROTAC Components
| Component | Traditional IMiD-Based Ligands | N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride |
|---|---|---|
| Core Structure | Phthalimide-glutarimide | Non-imide benzamide scaffold |
| CRBN Binding Motif | Glutarimide (Trp pocket engagement) | Undisclosed binding mode (predicted) |
| Linker Attachment Site | C4/C5 of phthalimide ring | Ethyloxy linker at meta-position of benzamide |
| Off-Target Degradation | High (IKZF1/3, SALL4, GSPT1) | Not observed (structurally distinct) |
| Primary Therapeutic Use | Multiple myeloma, MDS | PROTAC component for diverse targets |
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride (CAS 1281182-46-4; C~16~H~19~ClN~2~O~3~, MW 322.79) represents a structural departure from classical IMiDs. Its molecular architecture comprises a 4-methoxybenzamide group linked via an amide bond to a 3-(2-aminoethoxy)phenyl moiety, with the terminal amine stabilized as a hydrochloride salt (SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl) [1] [6] [10]. The absence of the teratogenic phthalimide ring and the presence of a flexible ethyloxy linker with a primary amine (–CH~2~CH~2~NH~3~+^ Cl^-^) offer novel vectoring opportunities for PROTAC conjugation while potentially circumventing IMiD-associated liabilities [10].
Despite clinical success, IMiDs suffer from inherent limitations rooted in their phthalimide-glutarimide architecture:
Table 2: Structural Vulnerabilities of IMiDs vs. Nonphthalimide Alternatives
| Structural Feature | IMiD Ligands (e.g., Pomalidomide) | N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride | Impact on Degradation Profile |
|---|---|---|---|
| Phthalimide Ring | Present (HBD at N-H) | Absent (replaced by benzamide) | Eliminates ZF degron interface |
| Glutarimide Ring | Critical for CRBN binding | Absent | Undisclosed CRBN engagement |
| Position for Linker | C4/C5 (modification-sensitive) | Ethyloxy linker (flexible, non-stereohindered) | Enables versatile PROTAC design |
| Inherent Teratogenicity | High (SALL4 degradation) | Not predicted (lacks phthalimide) | Improved safety profile for non-oncology applications |
Nonphthalimide CRBN ligands represent a strategic evolution to overcome IMiD limitations. N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride exemplifies this next-generation approach through several key attributes:
Table 3: Physicochemical and Functional Properties of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
| Property | Value/Characteristic | Functional Implication |
|---|---|---|
| Molecular Weight | 322.79 g/mol | Favorable for PROTAC design (<350 Da for ligand component) |
| Solubility | High (hydrochloride salt form) | Enhances bioavailability and synthetic handling |
| Key Functional Groups | Methoxybenzamide, aminoethyl ether | Tunable sites for SAR exploration |
| CRBN Affinity (Predicted) | Moderate (structural analogs) | Sufficient for ternary complex formation |
| PROTAC Conjugation Site | Primary amine (HCl salt) | Enables coupling via amide, urea, or carbamate linkages |
Emerging evidence suggests that nonphthalimide ligands like this compound may engage CRBN through novel binding modes distinct from the glutarimide-dependent mechanism of IMiDs. While the exact interactions remain under investigation, molecular modeling indicates potential contacts with CRBN’s secondary binding pockets adjacent to the tri-Trp cleft [8] [10]. This could enable degradation of neo-subsets of proteins, expanding the therapeutic scope beyond IMiD-susceptible targets.
Figure 1: Structural Evolution of CRBN Binders
Classical IMiD (Lenalidomide): O=C1N(C2CCC(=O)N2)C3=CC=C(CN)C1=C3 (Phthalimide-glutarimide) Nonphthalimide Binder (N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride): COC4=CC=C(C(=O)N-c1cccc(OCCN)c1)C=C4.Cl (Benzamide-alkylamine)
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: